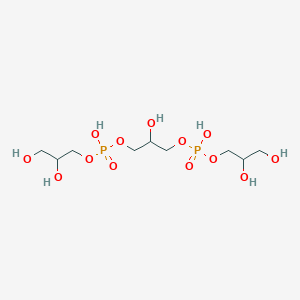
Bis(glycerophospho)glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(glycerophospho)glycerol is a glycerol phosphate that consists of a linear array of three glycerol units connected by phosphodiester linkages.
Applications De Recherche Scientifique
Structural Characteristics
Bis(glycerophospho)glycerol consists of a linear array of glycerol units connected by phosphate groups, allowing it to play significant roles in membrane dynamics and cellular signaling. Its unique structure enables it to interact with various biomolecules, making it a critical component in lipid bilayers and cellular membranes.
Membrane Dynamics
Research indicates that this compound contributes to the stability and fluidity of cellular membranes. Its incorporation into lipid bilayers has been shown to affect membrane permeability and protein interactions, which are crucial for maintaining cellular homeostasis. Studies have demonstrated that variations in the composition of this compound in membranes can influence the activity of membrane-bound enzymes and receptors .
Lipid Signaling
This compound has been implicated in lipid signaling pathways, particularly in relation to cellular stress responses and apoptosis. Its role as a signaling molecule is highlighted by its ability to modulate the activity of various kinases and phosphatases involved in cell survival and death pathways .
Drug Delivery Systems
The amphiphilic nature of this compound makes it an excellent candidate for drug delivery applications. It can form stable liposomes that encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues. Research has shown that liposomes composed of this compound can improve the pharmacokinetics of anticancer drugs, leading to increased efficacy and reduced side effects .
| Application | Advantages |
|---|---|
| Drug Encapsulation | Improved stability and release profiles for therapeutic agents. |
| Targeted Delivery | Enhanced accumulation of drugs in specific tissues through modified liposomal formulations. |
Cellular Imaging
The unique properties of this compound have also been utilized in cellular imaging techniques. Its ability to form stable vesicles allows for the incorporation of fluorescent markers, enabling visualization of cellular processes in real-time. This application is particularly useful in studying membrane dynamics and intracellular trafficking .
Case Study: Cancer Therapy
A study investigated the use of this compound-based liposomes for delivering doxorubicin to tumor cells. The results indicated a significant increase in drug uptake by cancer cells compared to traditional delivery methods, resulting in enhanced cytotoxic effects on tumor growth .
Case Study: Neuroprotection
In another study focused on neurodegenerative diseases, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to its ability to modulate mitochondrial function and reduce reactive oxygen species production .
Propriétés
Formule moléculaire |
C9H22O13P2 |
|---|---|
Poids moléculaire |
400.21 g/mol |
Nom IUPAC |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C9H22O13P2/c10-1-7(12)3-19-23(15,16)21-5-9(14)6-22-24(17,18)20-4-8(13)2-11/h7-14H,1-6H2,(H,15,16)(H,17,18) |
Clé InChI |
RCBRFGAYXGRKBS-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
SMILES canonique |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















